molecular formula C17H22N2O4 B11380719 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11380719
M. Wt: 318.4 g/mol
InChI Key: XYGCDEZTAVFTIQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a dimethylamino group, and a methoxyphenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the furan derivative reacts with 2-methoxyphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted by nucleophiles such as thiols or amines under basic conditions, leading to the formation of thioethers or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thioethers, secondary amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: Potential use as a probe in biochemical assays due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acetamide: Lacks the furan and methoxyphenoxy groups, making it less versatile.

    2-(2-methoxyphenoxy)acetamide: Lacks the dimethylamino and furan groups, limiting its reactivity.

    N-[2-(furan-2-yl)ethyl]acetamide:

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide stands out due to its combination of functional groups, which provide a unique set of chemical properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-22-14)11-18-17(20)12-23-16-8-5-4-7-15(16)21-3/h4-10,13H,11-12H2,1-3H3,(H,18,20)

InChI Key

XYGCDEZTAVFTIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

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